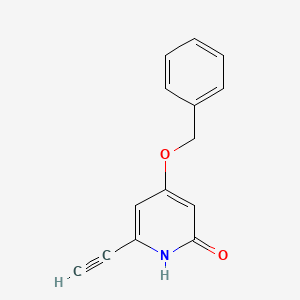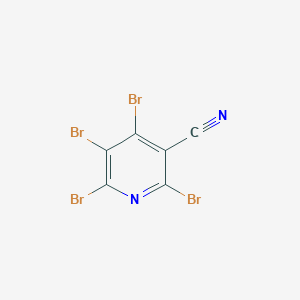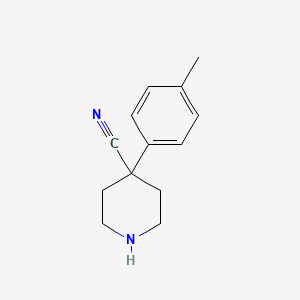
4-(p-Tolyl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Tolyl)piperidine-4-carbonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a p-tolyl group (a benzene ring substituted with a methyl group) attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyl)piperidine-4-carbonitrile typically involves the reaction of p-tolylmagnesium bromide with 4-piperidone, followed by the addition of cyanogen bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the cyanogen bromide. The general reaction scheme is as follows:
Formation of p-tolylmagnesium bromide:
p-Tolyl bromide is reacted with magnesium in anhydrous ether to form p-tolylmagnesium bromide.Reaction with 4-piperidone: The p-tolylmagnesium bromide is then reacted with 4-piperidone to form the corresponding alcohol.
Addition of cyanogen bromide: Finally, cyanogen bromide is added to the reaction mixture to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(p-Tolyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of p-tolylpiperidine-4-carboxylic acid.
Reduction: Formation of 4-(p-Tolyl)piperidine-4-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(p-Tolyl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(p-Tolyl)piperidine-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through binding to specific proteins and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carbonitrile: Lacks the p-tolyl group, making it less hydrophobic.
4-(p-Methoxyphenyl)piperidine-4-carbonitrile: Contains a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
4-(p-Chlorophenyl)piperidine-4-carbonitrile: Contains a chlorine atom, which can influence its chemical properties and interactions.
Uniqueness
4-(p-Tolyl)piperidine-4-carbonitrile is unique due to the presence of the p-tolyl group, which imparts specific hydrophobic characteristics and influences its reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-(4-methylphenyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C13H16N2/c1-11-2-4-12(5-3-11)13(10-14)6-8-15-9-7-13/h2-5,15H,6-9H2,1H3 |
InChI Key |
YJPRTJBXMSFKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)





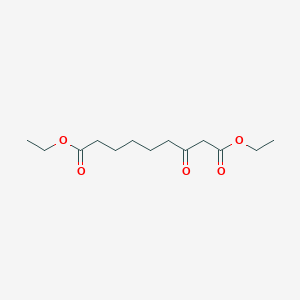
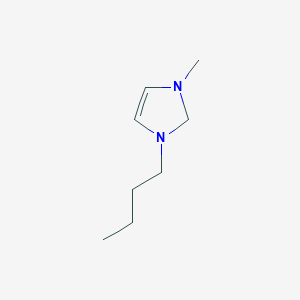
![(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13100794.png)
